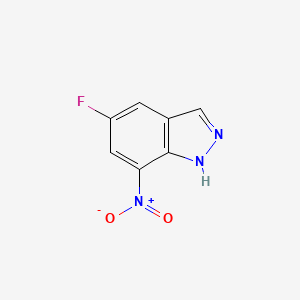

5-Fluoro-7-nitro 1H-indazole

Übersicht

Beschreibung

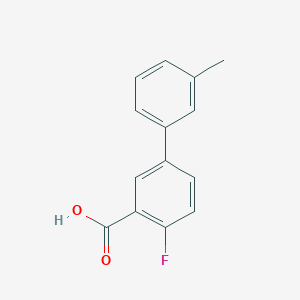

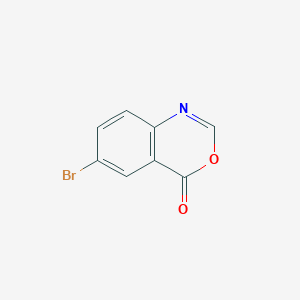

5-Fluoro-7-nitro 1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is used for research and development purposes . This compound is part of the indazole family, which are important heterocycles in drug molecules. Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable attention due to their pharmacological significance . Various methods have been developed for the synthesis of these compounds, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .Physical And Chemical Properties Analysis

5-Fluoro-7-nitro 1H-indazole is a solid substance . Its melting point ranges from 119 to 125 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches in Medicinal Chemistry

5-Fluoro-7-nitro 1H-indazole serves as a key intermediate in the synthesis of compounds with potential medicinal properties. Recent strategies for synthesizing indazoles, which include transition metal-catalyzed reactions and reductive cyclization, are crucial for developing antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Catalysis Research

The compound is used in studies exploring new catalytic methods, such as Cu (OAc)2-catalyzed synthesis, which is significant for creating efficient pathways to synthesize indazoles with good yields and minimal byproducts .

Pharmacological Applications

Indazole derivatives, including those synthesized from 5-Fluoro-7-nitro 1H-indazole, are explored for their pharmacological applications. They are investigated for their roles as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Biological Activity Studies

Research into the biological activities of indazole derivatives is ongoing. New N-phenyl-1H-indazole-1-carboxamides, for instance, have been prepared and evaluated for their in vitro antiproliferative activities against various clinically isolated cancer types .

Theoretical Chemistry

The compound is also pivotal in theoretical studies, such as those proposing new mechanisms for cyclization steps in indazole synthesis. These studies combine experimental and theoretical approaches to enhance the understanding of reaction mechanisms .

Respiratory Disease Treatment

5-Fluoro-7-nitro 1H-indazole-based compounds are being researched as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases .

Wirkmechanismus

While the specific mechanism of action for 5-Fluoro-7-nitro 1H-indazole is not mentioned in the retrieved papers, indazole derivatives are known to exhibit a wide range of pharmacological activities. For instance, certain indazole derivatives have been identified as potent and highly selective inhibitors of RIP2 kinase, which could be useful for the treatment of chronic inflammatory diseases .

Safety and Hazards

When handling 5-Fluoro-7-nitro 1H-indazole, it is advised to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Zukünftige Richtungen

Indazole derivatives, including 5-Fluoro-7-nitro 1H-indazole, continue to be a significant area of research due to their diverse biological activities. Future research will likely focus on developing new synthetic strategies for these compounds, exploring their biological activities, and optimizing their properties for potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZIDSQISFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-7-nitro 1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)